molecular formula C18H23NO2 B14025477 4-(Dibenzylamino)butane-1,2-diol

4-(Dibenzylamino)butane-1,2-diol

Cat. No.: B14025477
M. Wt: 285.4 g/mol
InChI Key: MTZLMZFWQJUWBI-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)butane-1,2-diol is an organic compound with the molecular formula C18H23NO2. It is a versatile chemical used in various fields, including organic synthesis and bioconjugate chemistry. The compound features a dibenzylamino group attached to a butane-1,2-diol backbone, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzylamino)butane-1,2-diol typically involves the reaction of dibenzylamine with butane-1,2-diol under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzylamino)butane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Dibenzylamino)butane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)butane-1,2-diol involves its interaction with various molecular targets. The dibenzylamino group can form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity. The hydroxyl groups can participate in redox reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dibenzylamino)propane-1,3-dithiol
  • 2-(Dibenzylamino)-2-methylpropane-1,3-dithiol
  • 2-(Dibenzylamino)butane-1,4-dithiol

Uniqueness

4-(Dibenzylamino)butane-1,2-diol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dibenzylamino group provides stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

4-(dibenzylamino)butane-1,2-diol

InChI

InChI=1S/C18H23NO2/c20-15-18(21)11-12-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18,20-21H,11-15H2

InChI Key

MTZLMZFWQJUWBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(CO)O)CC2=CC=CC=C2

Origin of Product

United States

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